molecular formula C18H17NO2 B13500601 Benzyl (1-phenylbut-3-YN-2-YL)carbamate

Benzyl (1-phenylbut-3-YN-2-YL)carbamate

Cat. No.: B13500601
M. Wt: 279.3 g/mol
InChI Key: ROCCPCGXNBGYQO-UHFFFAOYSA-N
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Description

Benzyl N-(1-phenylbut-3-yn-2-yl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This compound is characterized by the presence of a benzyl group, a phenyl group, and a butynyl group attached to a carbamate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-(1-phenylbut-3-yn-2-yl)carbamate typically involves the reaction of benzyl chloroformate with N-(1-phenylbut-3-yn-2-yl)amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of benzyl N-(1-phenylbut-3-yn-2-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-(1-phenylbut-3-yn-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: Formation of benzyl N-(1-phenylbut-3-yn-2-yl)carbamate derivatives with carbonyl functionalities.

    Reduction: Formation of benzyl N-(1-phenylbut-3-yn-2-yl)amine or benzyl alcohol derivatives.

    Substitution: Formation of substituted benzyl or phenyl derivatives.

Scientific Research Applications

Benzyl N-(1-phenylbut-3-yn-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of benzyl N-(1-phenylbut-3-yn-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The pathways involved may include covalent modification of active sites or non-covalent interactions with binding pockets, leading to changes in the activity or function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl N-(1-phenylbut-3-en-1-yl)carbamate
  • Benzyl N-(1-phenylbut-3-yn-1-yl)carbamate
  • Benzyl N-(1-phenylbut-3-en-2-yl)carbamate

Uniqueness

Benzyl N-(1-phenylbut-3-yn-2-yl)carbamate is unique due to the presence of the butynyl group, which imparts distinct reactivity and properties compared to its analogs. The triple bond in the butynyl group allows for additional chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C18H17NO2

Molecular Weight

279.3 g/mol

IUPAC Name

benzyl N-(1-phenylbut-3-yn-2-yl)carbamate

InChI

InChI=1S/C18H17NO2/c1-2-17(13-15-9-5-3-6-10-15)19-18(20)21-14-16-11-7-4-8-12-16/h1,3-12,17H,13-14H2,(H,19,20)

InChI Key

ROCCPCGXNBGYQO-UHFFFAOYSA-N

Canonical SMILES

C#CC(CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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